molecular formula C16H28N2O4 B2877549 5-Methyl-2-azaspiro[3.3]heptane; oxalic acid CAS No. 2303565-51-5

5-Methyl-2-azaspiro[3.3]heptane; oxalic acid

Cat. No.: B2877549
CAS No.: 2303565-51-5
M. Wt: 312.41
InChI Key: VMIIKWJIUZMPTN-UHFFFAOYSA-N
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Description

5-Methyl-2-azaspiro[3.3]heptane; oxalic acid is a compound with the molecular formula C9H15NO4. It is known for its unique spirocyclic structure, which consists of a nitrogen-containing azaspiro ring fused with a heptane ring. The compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-azaspiro[3.3]heptane; oxalic acid typically involves the reaction of 5-methyl-2-azaspiro[3.3]heptane with oxalic acid. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product. One common method involves the use of acetonitrile as a solvent and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-azaspiro[3.3]heptane; oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-azaspiro[3.3]heptane; oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-azaspiro[3.3]heptane; oxalic acid involves its interaction with specific molecular targets. The nitrogen atom in the azaspiro ring can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane: Similar spirocyclic structure but with an oxygen atom in the ring.

    2-Azaspiro[3.3]heptane: Lacks the methyl group present in 5-Methyl-2-azaspiro[3.3]heptane.

    5-Methyl-2-azaspiro[3.3]heptane: Similar structure but without the oxalic acid component.

Uniqueness

5-Methyl-2-azaspiro[3.3]heptane; oxalic acid is unique due to its combination of a spirocyclic structure with an oxalic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

7-methyl-2-azaspiro[3.3]heptane;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13N.C2H2O4/c2*1-6-2-3-7(6)4-8-5-7;3-1(4)2(5)6/h2*6,8H,2-5H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIIKWJIUZMPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC12CNC2.CC1CCC12CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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